7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H13NO3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the hydrogenation of quinoline derivatives. One common method includes the hydrogenation of 7-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) as a catalyst under atmospheric pressure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Nucleophiles such as amines and halides are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
- 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2,4,6,9,12H,3,5H2,1H3,(H,13,14) |
InChI Key |
JFYNGMWGBXZMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(N2)C(=O)O)C=C1 |
Origin of Product |
United States |
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